Trifluorometanosulfonato de isoquinolin-7-ilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored in several studies. For instance, a visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones has been developed, leading to the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, trifluoromethanesulfonic acid has been used as a catalyst in the intramolecular Friedel–Crafts reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . These methods highlight the versatility of trifluoromethanesulfonate in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives and related compounds has been elucidated using various spectroscopic techniques. For example, the molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone was established using multinuclear NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Trifluoromethanesulfonate derivatives are involved in a variety of chemical reactions. Silver trifluoromethanesulfonate has been used to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides . Moreover, trifluoromethanesulfonic acid has been employed to activate imide carbonyl groups, facilitating the synthesis of isoindoloisoquinolinone alkaloids . These reactions demonstrate the reactivity and utility of trifluoromethanesulfonate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability. The papers provided do not directly discuss the physical properties of isoquinolin-7-yl trifluoromethanesulfonate, but they do provide insights into the properties of related compounds. For example, trifluoromethanesulfonic acid has been shown to be an efficient catalyst due to its strong acidity and ability to activate various functional groups .

Aplicaciones Científicas De Investigación

Investigación ambiental

Tiene aplicaciones en la investigación ambiental, posiblemente en el estudio de los efectos de la contaminación en los sistemas biológicos o en el desarrollo de sensores para el monitoreo ambiental.

Cada campo de aplicación aprovecha las propiedades químicas distintivas del Trifluorometanosulfonato de isoquinolin-7-ilo, lo que contribuye a los avances en el conocimiento científico y la tecnología .

Propiedades

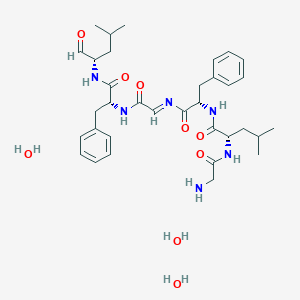

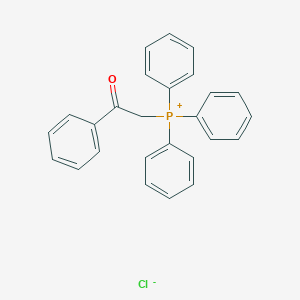

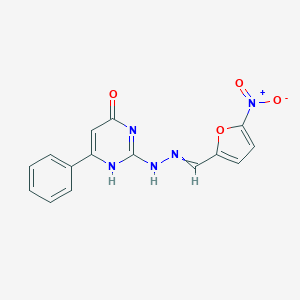

IUPAC Name |

isoquinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWPQQGMFPDEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569521 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135361-30-7 | |

| Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)

![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)